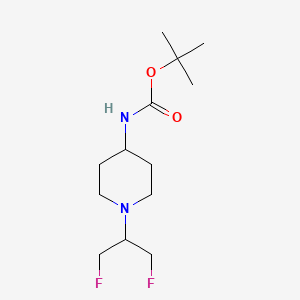

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate is a synthetic organic compound with the molecular formula C13H24F2N2O2 and a molecular weight of 278.34 g/mol . This compound is primarily used in research and development settings, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Table 1: Representative Reaction Yields and Conditions

| Step | Reactants | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| 1 | 1,3-difluoropropan-2-ol + MsCl | 0°C → RT, CH₂Cl₂, Et₃N | 86–87% | 98% | |

| 2 | Mesylate + tert-butyl piperidine-4-carbamate | 120°C, DMSO, K₂CO₃ | 79–80% | 97% |

Carbamate Deprotection

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to release the free amine. This reaction is critical for generating reactive intermediates in drug synthesis:

-

Outcome : Forms 1-(1,3-difluoropropan-2-yl)piperidin-4-amine, which participates in subsequent coupling reactions .

Nucleophilic Aromatic Substitution

The free amine (post-deprotection) reacts with electron-deficient aryl halides:

-

Example : Coupling with 1-fluoro-2-nitrobenzene to form nitroaromatic derivatives, as demonstrated in analogous piperidine carbamate systems .

-

Conditions : DIPEA, polar aprotic solvents (e.g., DMF), 60–80°C .

Amide Bond Formation

The deprotected amine undergoes coupling with carboxylic acids or activated esters:

-

Reagents : HOBt (hydroxybenzotriazole) and HBTU (uronium-based activator) .

-

Application : Used to synthesize benzodiazol-2-one derivatives with potential bioactivity .

Fluorine-Specific Reactivity

The 1,3-difluoropropane moiety participates in unique transformations:

-

Radical Difluoromethylation : Under photoredox conditions, the C–F bonds may undergo selective functionalization, as seen in related difluorinated piperidines .

-

Catalysts : [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ and Cu(TMHD)₂ enable C–H bond activation .

Alkylation and Arylation

The piperidine nitrogen serves as a nucleophile in alkylation reactions:

-

Substrates : Benzyl bromides or aryl halides.

-

Example : Reaction with p-chlorobenzyl bromide to form N-alkylated derivatives, though direct data for this compound requires extrapolation from structurally similar systems .

Stability Under Basic Conditions

The compound exhibits stability in weakly basic environments (e.g., saturated NaHCO₃ washes), but prolonged exposure to strong bases (e.g., NaOH) may lead to carbamate hydrolysis or piperidine ring degradation .

Table 2: Reaction Behavior vs. Analogous Compounds

Key Research Findings

-

Yield Optimization : Higher temperatures (120°C) in DMSO improve substitution efficiency in Step 2 .

-

Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥97% purity .

-

Bioactivity Link : Fluorine atoms enhance metabolic stability and target binding in related pharmaceutical candidates .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Drug Development: The compound is under investigation for its therapeutic potential, particularly in developing new drugs aimed at treating various diseases. Its interaction with specific biological targets suggests it may modulate receptor activities or enzyme functions, making it a candidate for further pharmacological studies .

- Analgesic Research: Given its structural similarities to known analgesics, research is exploring its efficacy in pain management and the treatment of conditions like neuropathic pain and migraine .

-

Biological Activity:

- Pharmacodynamics Studies: Research has demonstrated that tert-butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate interacts with biological receptors, potentially influencing cellular pathways. This interaction can lead to various biological effects that are critical for understanding its therapeutic applications.

- Fluorine Chemistry: The incorporation of fluorine into organic compounds has been shown to enhance their biological activity. This compound's fluorinated structure may provide advantages in selectivity and potency compared to non-fluorinated analogs .

- Chemical Synthesis:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the piperidine and difluoropropyl moieties.

tert-Butyl (1-(6-bromo-3-chloroquinolin-4-yl)piperidin-4-yl)carbamate: A compound with a different aromatic substitution pattern.

tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.

Biological Activity

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate, identified by CAS RN 1380171-01-6, is a fluorinated compound that has garnered attention in pharmaceutical chemistry due to its potential biological activity. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacological properties, making them valuable in drug development.

The molecular formula of this compound is C13H24F2N2O2, with a molecular weight of 278.34 g/mol. This compound is characterized by the presence of a piperidine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H24F2N2O2 |

| Molecular Weight | 278.34 g/mol |

| CAS Number | 1380171-01-6 |

| Purity | 95% |

Synthesis

The synthesis of this compound involves the reaction of tert-butyl piperidine-4-carbamate with 1,3-difluoropropane-2-ketone. The process typically utilizes dimethyl sulfoxide as a solvent and potassium carbonate as a base, followed by purification techniques such as column chromatography to yield the final product in high purity .

Biological Activity

Research into the biological activity of this compound is limited but promising. The introduction of fluorine atoms is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.

- Inhibition of Enzymatic Activity : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or altering binding affinities.

- Neuropharmacological Effects : Given the structural similarity to known psychoactive compounds, there is potential for neuropharmacological activity, possibly affecting neurotransmitter systems .

- Antitumor Activity : Compounds with similar piperidine structures have shown efficacy in inhibiting cell proliferation in cancer models due to their interference with cell cycle regulation .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related studies provide insights into its potential applications:

Study on Fluorinated Compounds

A study highlighted the biochemical toxicology of 1,3-difluoro-2-propanol, a related compound. It was found that this compound could be metabolized into toxic metabolites affecting kidney function. This suggests that caution must be exercised when evaluating the safety profile of fluorinated derivatives like this compound .

Anticancer Research

Research on piperidine derivatives has indicated that modifications can lead to significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. These findings suggest a potential avenue for further exploration regarding the antitumor effects of this compound .

Properties

Molecular Formula |

C13H24F2N2O2 |

|---|---|

Molecular Weight |

278.34 g/mol |

IUPAC Name |

tert-butyl N-[1-(1,3-difluoropropan-2-yl)piperidin-4-yl]carbamate |

InChI |

InChI=1S/C13H24F2N2O2/c1-13(2,3)19-12(18)16-10-4-6-17(7-5-10)11(8-14)9-15/h10-11H,4-9H2,1-3H3,(H,16,18) |

InChI Key |

PYBKPWHAPFLBDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(CF)CF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.